molecular formula C6H8N4O B2660121 5-Azidomethyl-2,4-dimethyl-oxazole CAS No. 915787-98-3

5-Azidomethyl-2,4-dimethyl-oxazole

Cat. No. B2660121
M. Wt: 152.157
InChI Key: ZNYLUBQSVYZMBE-UHFFFAOYSA-N
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Description

“5-Azidomethyl-2,4-dimethyl-oxazole” is a chemical compound that belongs to the class of oxazoles . Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom separated by a carbon atom in a five-membered ring .

Scientific Research Applications

Coordination Chemistry of Oxazoline Ligands

Oxazoline ligands, including those related to oxazole structures, have been extensively used in coordination chemistry, particularly in transition metal-catalyzed asymmetric organic syntheses. These ligands exhibit versatility, straightforward synthesis from readily available precursors, and the ability to modulate chiral centers near the donor atoms. Their structural characterization has been detailed in both solid state and solution, highlighting their importance in the development of chiral auxiliaries for synthetic chemistry (Gómez, Muller, & Rocamora, 1999).

Organic Synthesis and Cycloaddition Reactions

Azoles, including oxazoles, play a critical role in organic synthesis, particularly in cycloaddition reactions. For example, ruthenium-catalyzed cycloadditions of aryl azides with alkynes to form 1,5-disubstituted 1,2,3-triazoles have demonstrated high yields, cleaner products, and shorter reaction times, especially under microwave irradiation (Rasmussen, Boren, & Fokin, 2007). Such reactions are foundational in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Medicinal Chemistry Applications

Azole derivatives, including oxazoles and triazoles, have been explored for their antiviral, antitumor, and anti-HIV activities. For instance, triazole analogues of the anti-HIV-1 compound TSAO-T have been synthesized and evaluated, with some derivatives showing potent anti-HIV-1 activity. This highlights the therapeutic potential of azole derivatives in designing antiviral agents (Alvarez et al., 1994).

Heterogeneous Azo Reagents in Esterification

Azole compounds have also been used as heterogeneous azo reagents for selective esterification reactions. The use of 5,5'-Dimethyl-3,3'-azoisoxazole, for instance, showcases the efficiency of azole-based reagents in highly selective esterification processes, further emphasizing their versatility in synthetic organic chemistry (Iranpoor, Firouzabadi, & Khalili, 2010).

properties

IUPAC Name

5-(azidomethyl)-2,4-dimethyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c1-4-6(3-8-10-7)11-5(2)9-4/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYLUBQSVYZMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azidomethyl-2,4-dimethyl-oxazole

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